molecular formula C17H12ClN3O2S B263166 7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline

7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline

Katalognummer: B263166
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: ARNCETILADYOQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinoline moiety, a furan ring, and an oxadiazole ring. The presence of these diverse functional groups contributes to its wide range of chemical and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the sulfanyl group: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the furan ring: The final step involves the coupling of the oxadiazole derivative with a furan ring through a suitable linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride.

    Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Aminoquinoline, thioquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an antimalarial and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline involves its interaction with various molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite. Additionally, its anticancer activity may involve the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chloroquine: Shares the quinoline moiety and is also used as an antimalarial agent.

    Furazolidone: Contains a furan ring and is used as an antimicrobial agent.

    Oxadiazole derivatives: Various oxadiazole compounds are known for their antimicrobial and anticancer activities.

Uniqueness

7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound for further modifications and applications.

Eigenschaften

Molekularformel

C17H12ClN3O2S

Molekulargewicht

357.8 g/mol

IUPAC-Name

2-[(7-chloroquinolin-4-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H12ClN3O2S/c1-10-2-5-14(22-10)17-21-20-16(23-17)9-24-15-6-7-19-13-8-11(18)3-4-12(13)15/h2-8H,9H2,1H3

InChI-Schlüssel

ARNCETILADYOQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NN=C(O2)CSC3=C4C=CC(=CC4=NC=C3)Cl

Kanonische SMILES

CC1=CC=C(O1)C2=NN=C(O2)CSC3=C4C=CC(=CC4=NC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.